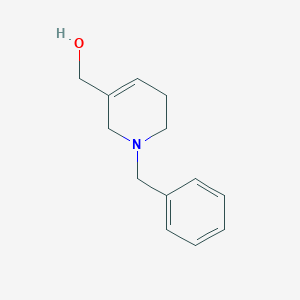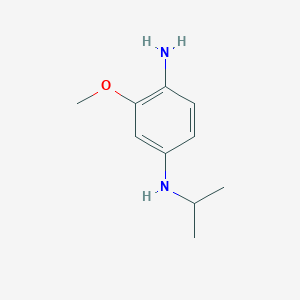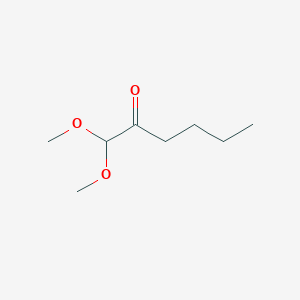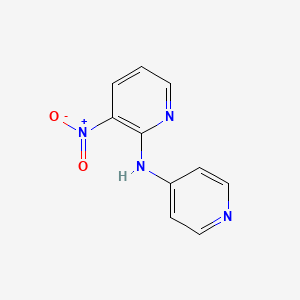
(5-bromopyridin-3-yl)methoxy-tert-butyl-diphenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-bromopyridin-3-yl)methoxy-tert-butyl-diphenylsilane is a chemical compound that features a pyridine ring substituted with a bromine atom at the 3-position and a tert-butyl(diphenyl)silyl-protected hydroxymethyl group at the 5-position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromopyridin-3-yl)methoxy-tert-butyl-diphenylsilane typically involves multiple steps:
Bromination: The starting material, 5-hydroxymethylpyridine, undergoes bromination at the 3-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO).
Protection: The hydroxymethyl group is then protected using tert-butyl(diphenyl)silyl chloride (TBDPS-Cl) in the presence of a base such as imidazole or pyridine to form the silyl ether.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include optimizing reaction conditions, using continuous flow reactors, and employing automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
(5-bromopyridin-3-yl)methoxy-tert-butyl-diphenylsilane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Deprotection: The tert-butyl(diphenyl)silyl group can be removed under acidic conditions or using fluoride ions to yield the free hydroxymethyl group.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.
Deprotection: Tetrabutylammonium fluoride (TBAF) or hydrochloric acid can be used to remove the silyl protecting group.
Coupling Reactions: Palladium catalysts and boronic acids or esters are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution Products: Depending on the nucleophile, products such as azides, thiols, or amines can be formed.
Deprotected Products: The free hydroxymethylpyridine is obtained after deprotection.
Coupling Products: Various aryl or vinyl-substituted pyridines can be synthesized through coupling reactions.
Scientific Research Applications
(5-bromopyridin-3-yl)methoxy-tert-butyl-diphenylsilane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound can be used to create derivatives with potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It can be used in the synthesis of functional materials, such as polymers and liquid crystals, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (5-bromopyridin-3-yl)methoxy-tert-butyl-diphenylsilane depends on the specific reactions it undergoes. For example:
In Substitution Reactions: The bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism.
In Deprotection Reactions: The silyl protecting group is cleaved by nucleophilic attack from fluoride ions or protonation under acidic conditions.
In Coupling Reactions: The palladium-catalyzed Suzuki-Miyaura coupling involves oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-hydroxymethylpyridine: Lacks the silyl protecting group, making it more reactive but less stable.
5-({[tert-butyl(diphenyl)silyl]oxy}methyl)pyridine: Lacks the bromine atom, limiting its use in substitution and coupling reactions.
3-Chloro-5-({[tert-butyl(diphenyl)silyl]oxy}methyl)pyridine: Similar structure but with a chlorine atom instead of bromine, which can affect reactivity and selectivity in reactions.
Uniqueness
(5-bromopyridin-3-yl)methoxy-tert-butyl-diphenylsilane is unique due to the combination of a bromine atom and a silyl-protected hydroxymethyl group on the pyridine ring. This dual functionality allows for selective reactions and protection strategies, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
153607-77-3 |
|---|---|
Molecular Formula |
C22H24BrNOSi |
Molecular Weight |
426.4 g/mol |
IUPAC Name |
(5-bromopyridin-3-yl)methoxy-tert-butyl-diphenylsilane |
InChI |
InChI=1S/C22H24BrNOSi/c1-22(2,3)26(20-10-6-4-7-11-20,21-12-8-5-9-13-21)25-17-18-14-19(23)16-24-15-18/h4-16H,17H2,1-3H3 |
InChI Key |
JYCASTDJZWLSKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CC(=CN=C3)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(2-Hydroxy-2-methylpropyl)phenyl]acetic acid](/img/structure/B8741962.png)

![Sulfamic acid, [1,1'-biphenyl]-4-yl ester](/img/structure/B8741974.png)

![4'-Cyano-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B8741985.png)


![4-Methyl-3-[(1-methyl-4-piperidinyl)oxy]aniline](/img/structure/B8742006.png)
![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-2-carbaldehyde](/img/structure/B8742014.png)



